molecular formula C16H10ClN3O3S B11659400 N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide

Cat. No.: B11659400
M. Wt: 359.8 g/mol
InChI Key: IPPWUTOZIVJVAT-UHFFFAOYSA-N
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Description

N-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide is a complex organic compound that features a benzodioxole ring, a thiadiazole ring, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is often synthesized from thiosemicarbazide and carboxylic acids through cyclization reactions.

    Coupling Reactions: The benzodioxole and thiadiazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the thiadiazole ring.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the thiadiazole ring.

    Substitution: Substituted derivatives of the chlorobenzamide moiety.

Mechanism of Action

The mechanism of action of N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide involves the inhibition of specific enzymes and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide is unique due to its combination of a benzodioxole ring, a thiadiazole ring, and a chlorobenzamide moiety. This unique structure contributes to its specific biological activities and potential as a therapeutic agent.

Properties

Molecular Formula

C16H10ClN3O3S

Molecular Weight

359.8 g/mol

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide

InChI

InChI=1S/C16H10ClN3O3S/c17-11-4-2-1-3-10(11)14(21)18-16-20-19-15(24-16)9-5-6-12-13(7-9)23-8-22-12/h1-7H,8H2,(H,18,20,21)

InChI Key

IPPWUTOZIVJVAT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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